![molecular formula C26H33F4N5O6S2 B13431115 1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid is a complex organic compound with the molecular formula C26H33F4N5O6S2 and a molecular weight of 651.69 g/mol This compound is known for its unique structure, which includes multiple functional groups such as sulfonyl, hydrazide, and tetrafluorobutanedioic acid moieties
Méthodes De Préparation
The synthesis of 1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined to form the final product. Key steps in the synthesis may include:
Formation of the Heptylthioethylamine Intermediate: This step involves the reaction of heptylthiol with an appropriate amine to form the heptylthioethylamine intermediate.
Coupling with 4-Aminobenzenesulfonyl Chloride: The heptylthioethylamine intermediate is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonylated intermediate.
Hydrazide Formation: The sulfonylated intermediate is further reacted with hydrazine to form the hydrazide derivative.
Introduction of Tetrafluorobutanedioic Acid: Finally, the hydrazide derivative is coupled with tetrafluorobutanedioic acid under specific conditions to yield the target compound.
Analyse Des Réactions Chimiques
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Applications De Recherche Scientifique
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid has several scientific research applications:
Chemistry: The compound can be used as a reagent in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the functions of specific enzymes or pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways.
Modulating Signaling Pathways: It may interact with signaling molecules, altering the activity of pathways involved in cell growth, differentiation, or apoptosis.
Inducing Cellular Stress: The compound can induce oxidative or metabolic stress in cells, leading to changes in cellular function and viability.
Comparaison Avec Des Composés Similaires
1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid can be compared with other similar compounds, such as:
Sulfonyl Hydrazides: These compounds share the sulfonyl hydrazide functional group and may have similar reactivity and applications.
Fluorinated Acids: Compounds containing fluorinated acid moieties may exhibit similar chemical properties, such as increased stability and reactivity.
Propriétés
Formule moléculaire |
C26H33F4N5O6S2 |
|---|---|
Poids moléculaire |
651.7 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-4-[2-[4-[[3-(2-heptylsulfanylethylcarbamoylamino)phenyl]sulfonylamino]phenyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H33F4N5O6S2/c1-2-3-4-5-6-15-42-16-14-31-24(39)32-20-8-7-9-21(17-20)43(40,41)35-19-12-10-18(11-13-19)33-34-22(36)25(27,28)26(29,30)23(37)38/h7-13,17,33,35H,2-6,14-16H2,1H3,(H,34,36)(H,37,38)(H2,31,32,39) |
Clé InChI |
CIZXHUNDYGYMFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSCCNC(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NNC(=O)C(C(C(=O)O)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)
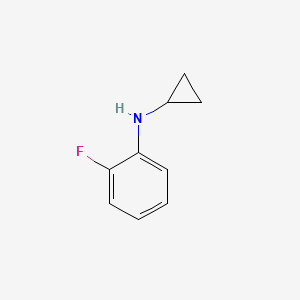

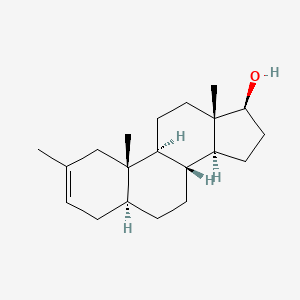
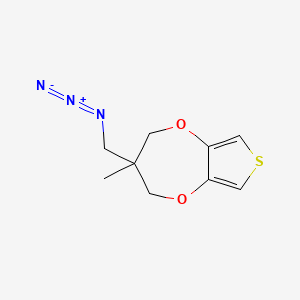


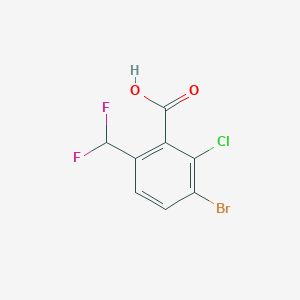
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
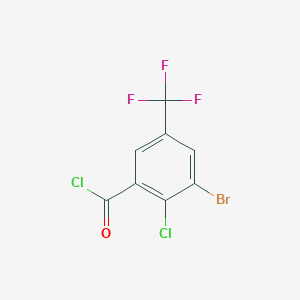
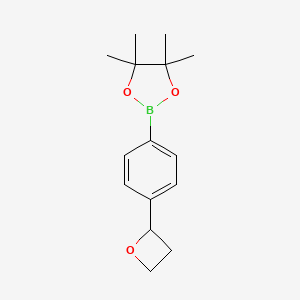
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
